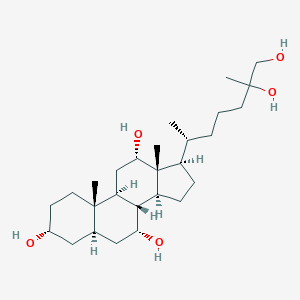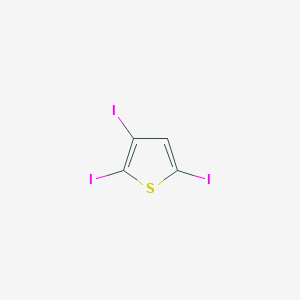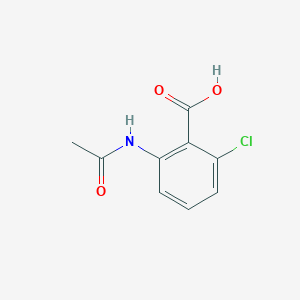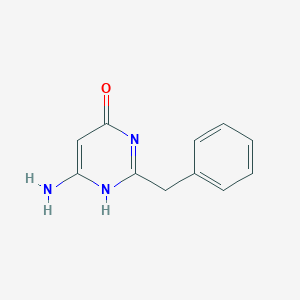
4-Chloro-2-(trifluoromethyl)phenyl isocyanate
概要
説明
4-Chloro-2-(trifluoromethyl)phenyl isocyanate is an organic compound with the molecular formula C8H3ClF3NO and a molecular weight of 221.56 g/mol . It is a clear, colorless liquid commonly used in various chemical synthesis processes. This compound is known for its reactivity and is often employed in the production of pharmaceuticals, agrochemicals, and other specialized chemicals .
準備方法
The synthesis of 4-Chloro-2-(trifluoromethyl)phenyl isocyanate typically involves the reaction of 4-chloro-2-(trifluoromethyl)aniline with phosgene. The reaction is carried out under controlled conditions to ensure the safe handling of phosgene, a highly toxic reagent. The general reaction scheme is as follows:
4-Chloro-2-(trifluoromethyl)aniline+Phosgene→4-Chloro-2-(trifluoromethyl)phenyl isocyanate+HCl
Industrial production methods often involve the use of continuous flow reactors to enhance safety and efficiency. The reaction conditions typically include temperatures ranging from 0°C to 50°C and the use of inert solvents such as dichloromethane .
化学反応の分析
4-Chloro-2-(trifluoromethyl)phenyl isocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound reacts with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form 4-chloro-2-(trifluoromethyl)aniline and carbon dioxide.
Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms, such as thiols and phenols.
Common reagents used in these reactions include amines, alcohols, thiols, and phenols. The major products formed depend on the specific nucleophile involved in the reaction .
科学的研究の応用
4-Chloro-2-(trifluoromethyl)phenyl isocyanate is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Researchers use it to modify biomolecules, such as proteins and peptides, through isocyanate chemistry.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals, coatings, and polymers.
作用機序
The mechanism of action of 4-Chloro-2-(trifluoromethyl)phenyl isocyanate involves its reactivity with nucleophiles. The isocyanate group (-N=C=O) is highly electrophilic and readily reacts with nucleophiles to form stable urea or carbamate linkages. This reactivity is exploited in various chemical synthesis processes to introduce functional groups into target molecules .
類似化合物との比較
4-Chloro-2-(trifluoromethyl)phenyl isocyanate can be compared with other similar compounds, such as:
- 4-Chloro-3-(trifluoromethyl)phenyl isocyanate
- 4-Chloro-2-(trifluoromethyl)benzyl isocyanate
- 4-Chloro-2-(trifluoromethyl)phenyl carbamate
These compounds share similar structural features but differ in the position of the substituents or the nature of the functional groups. The unique combination of the chloro and trifluoromethyl groups in this compound imparts distinct reactivity and properties, making it valuable in specific applications .
特性
IUPAC Name |
4-chloro-1-isocyanato-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF3NO/c9-5-1-2-7(13-4-14)6(3-5)8(10,11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBDPJLJFODHSFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(F)(F)F)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10369817 | |
| Record name | 4-Chloro-2-(trifluoromethyl)phenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10369817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16588-69-5 | |
| Record name | 4-Chloro-2-(trifluoromethyl)phenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10369817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-2-(trifluoromethyl)phenyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Benzoxazole, 2-[4-(2-[1,1'-biphenyl]-4-ylethenyl)phenyl]-5-(1,1-dimethylethyl)-](/img/structure/B98421.png)








![[(2R,3R,4R,5R)-3,4,5-triacetyloxy-1,6-bis(methylsulfonyloxy)hexan-2-yl] acetate](/img/structure/B98437.png)

